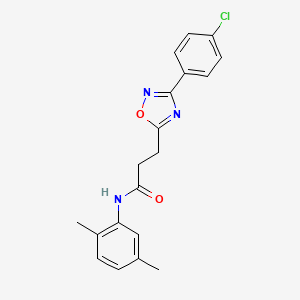
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential therapeutic applications. The compound was first synthesized in 2008 and has since been the subject of scientific research to better understand its mechanism of action and potential benefits.
Wirkmechanismus
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, and appetite. N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide binds to cannabinoid receptors in the brain and nervous system, which in turn activates a cascade of signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to alleviate pain by activating the endogenous opioid system. Additionally, N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to improve cognitive function by enhancing the activity of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its high potency, which allows for the use of smaller doses in experiments. However, one limitation is the lack of long-term safety data, as well as the limited availability of the compound.
Zukünftige Richtungen
There are several potential future directions for N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of interest is the development of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide's potential as a treatment for various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide.
Synthesemethoden
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl cyanide with 4-pyridyl hydrazine to form a hydrazone intermediate. The intermediate is then reacted with butyryl chloride and triethylamine to form the final product, N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Some of the potential benefits of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide include its ability to reduce inflammation, alleviate pain, and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-4-6-14(7-5-13)20-15(23)2-1-3-16-21-17(22-24-16)12-8-10-19-11-9-12/h4-11H,1-3H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYDZBPABGLTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)






![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)

